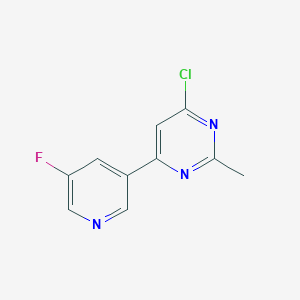

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOSFHKQFSTUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: It can be utilized in the manufacture of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine at position 4 in the main compound enhances electrophilicity, favoring nucleophilic substitution reactions, whereas amino or methoxy groups in analogs (e.g., ) reduce reactivity but improve solubility .

- Fluorine Incorporation : The 5-fluoropyridin-3-yl group in the main compound contributes to metabolic stability and aromatic π-stacking interactions, similar to fluorinated groups in ivosidenib (TIBSOVO®) .

Steric and Conformational Effects

- Bulk of Fluoropyridinyl vs. Smaller Substituents : The 5-fluoropyridin-3-yl group at position 6 introduces steric bulk compared to methyl or isopropyl groups (e.g., 4-Chloro-6-methylpyrimidin-2-amine ). This bulk may hinder binding to compact active sites but improve selectivity in target interactions.

- Ether vs. Direct Bonding : Compounds like 4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine () feature an ether linkage, which introduces conformational flexibility compared to the direct C–C bond in the main compound .

Biological Activity

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is , and it features a pyrimidine ring substituted with a chlorine atom and a fluorinated pyridine moiety. This unique structure contributes to its biological activity by influencing its reactivity and interaction with biological targets.

The biological activity of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine primarily involves its role as an inhibitor of specific enzymes or receptors. The compound is believed to bind to the active sites of these targets, thereby inhibiting their normal functions. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Enzyme Inhibition

Research indicates that this compound may inhibit certain kinases and enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on protein kinases, which are crucial for cell signaling pathways related to cancer cell proliferation .

Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine. In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-Inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using animal models. The results indicated that treatment with 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine led to a marked decrease in inflammatory markers and improved clinical scores in models of acute inflammation.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | Structure | Anti-cancer, anti-inflammatory |

| 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine | Structure | Enzyme inhibition, potential drug intermediate |

Preparation Methods

Reaction Details:

| Component | Details |

|---|---|

| Aryl Halide | 4-Chloro-6-methylpyrimidine |

| Boronic Acid | (5-Fluoropyridin-3-yl)boronic acid |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (PdCl2(dppf)) |

| Base | Caesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | Approximately 3 hours |

| Yield | 29% to 44% depending on exact conditions and substrates |

Procedure Summary:

- A mixture of 4-chloro-6-methylpyrimidine, (5-fluoropyridin-3-yl)boronic acid, PdCl2(dppf) catalyst, and Cs2CO3 base is dissolved in 1,4-dioxane.

- The reaction mixture is heated at 80 °C for 3 hours under an inert atmosphere.

- Upon completion, the mixture is cooled, filtered to remove solids, and concentrated.

- The crude product is purified by standard chromatographic techniques to yield 4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine as a solid.

This method is supported by experimental data showing the successful coupling and isolation of the target compound with moderate yields.

Alternative Preparation via Nucleophilic Aromatic Substitution

Though less common for this specific compound, nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine derivatives can be employed in related pyrimidine syntheses. For example, substitution at the 6-position with a heteroaryl amine or organometallic reagent followed by purification can yield similar heteroaryl-substituted pyrimidines.

Reaction Optimization and Yield Considerations

| Parameter | Effect on Yield and Purity |

|---|---|

| Catalyst Loading | Higher Pd catalyst loading can improve conversion but increase cost. |

| Base Choice | Cs2CO3 is preferred for its strong basicity and solubility in organic solvents. |

| Solvent | 1,4-Dioxane provides a good balance of solubility and stability under reaction conditions. |

| Temperature | 80 °C is optimal to balance reaction rate and minimize decomposition. |

| Reaction Time | 3 hours sufficient for completion; longer times may lead to side reactions. |

Representative Experimental Data Extracted from Literature

| Entry | Substrate (Boronic Acid) | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | (5-Fluoropyridin-3-yl)boronic acid | PdCl2(dppf), Cs2CO3 | 29 | 80 °C, 3 h, 1,4-dioxane |

| 2 | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | PdCl2(dppf), Cs2CO3 | 44 | 80 °C, 3 h, 1,4-dioxane |

These data indicate the robustness of the Suzuki coupling approach for preparing fluoropyridinyl-substituted pyrimidines.

Notes on Purification and Characterization

- The crude reaction mixtures are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- The purified compounds are characterized by LC-MS, showing expected molecular ion peaks consistent with the molecular formula $$C{10}H8ClFN_3$$ and retention times confirming purity.

- NMR spectroscopy (1H, 13C, and 19F) is used to confirm the substitution pattern and fluorine incorporation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.